molecular formula C13H18N2O2 B14344093 N-(Phenylcarbamoyl)hexanamide CAS No. 93428-77-4

N-(Phenylcarbamoyl)hexanamide

Cat. No.: B14344093
CAS No.: 93428-77-4
M. Wt: 234.29 g/mol
InChI Key: LZXHEASJVVWAJP-UHFFFAOYSA-N
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Description

N-(Phenylcarbamoyl)hexanamide is an organic compound belonging to the amide class It features a hexanamide backbone with a phenylcarbamoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylcarbamoyl)hexanamide can be synthesized through the acylation of hexanamide with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction can be represented as follows:

Hexanamide+Phenyl isocyanateThis compound\text{Hexanamide} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Hexanamide+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as magnesium nitrate or imidazole can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Hexanoic acid and phenylamine.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Reduced amide derivatives.

Mechanism of Action

The mechanism by which N-(Phenylcarbamoyl)hexanamide exerts its effects, particularly its antimicrobial properties, involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme crucial for bacterial energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    Hexanamide: The parent compound without the phenylcarbamoyl group.

    Benzamide: An amide with a benzene ring directly attached to the carbonyl carbon.

    Acetamide: A simpler amide with a methyl group instead of a hexyl chain.

Uniqueness

N-(Phenylcarbamoyl)hexanamide is unique due to the presence of both a long hexyl chain and a phenylcarbamoyl group, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

93428-77-4

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(phenylcarbamoyl)hexanamide

InChI

InChI=1S/C13H18N2O2/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17)

InChI Key

LZXHEASJVVWAJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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